
N-((2,5-dimethoxy-2,5-dihydrofuran-2-yl)methyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((2,5-dimethoxy-2,5-dihydrofuran-2-yl)methyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide is a useful research compound. Its molecular formula is C15H17N5O4 and its molecular weight is 331.332. The purity is usually 95%.
BenchChem offers high-quality N-((2,5-dimethoxy-2,5-dihydrofuran-2-yl)methyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((2,5-dimethoxy-2,5-dihydrofuran-2-yl)methyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Biological Activities
Antioxidant Properties : A study by Ahmad et al. (2012) explored the synthesis and antioxidant activities of N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides, revealing moderate to significant radical scavenging activity. This indicates potential antioxidant applications for compounds structurally related to N-((2,5-dimethoxy-2,5-dihydrofuran-2-yl)methyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide (Ahmad et al., 2012).
Antitumor Activity : Fahim et al. (2019) reported the synthesis of novel pyrimidiopyrazole derivatives with remarkable in vitro antitumor activity against the HepG2 cell line. This suggests potential anticancer applications for related compounds (Fahim et al., 2019).
Antimicrobial and DHFR Inhibition : A study by Othman et al. (2020) on pyrazole analogues, including pyrazolo[4,3-c]-pyridazines, demonstrated significant in vitro antimicrobial and DHFR (dihydrofolate reductase) inhibition activity. This indicates the potential use of similar compounds in antimicrobial and enzyme inhibition applications (Othman et al., 2020).
Chemical Synthesis and Characterization
Synthesis of Heterocycles : The work of Al-Harrasi et al. (2011) on the synthesis of β-alkoxy-γ-amino aldehydes and their conversion to various heterocycles, including pyrazole derivatives, highlights the versatility in synthesizing structurally diverse compounds (Al-Harrasi et al., 2011).
Molecular Docking Studies : Research by Lisowskaya et al. (2004) on the stabilization of (N-methyleneamino)imidoylketenes led to the synthesis of dipyrazolo[1,2-a;1',2'-d][1,2,4,5]tetrazines, indicating the potential for molecular docking and structure-activity relationship studies (Lisowskaya et al., 2004).
DNA Recognition : Chavda et al. (2010) discussed the design and synthesis of N-methyl pyrrole-containing polyamides for DNA recognition, suggesting the use of similar compounds in gene expression control and potential medicinal applications (Chavda et al., 2010).
Electrochemical Properties : Kondo et al. (1992) studied the synthesis and electrochemical analysis of N-substituted pyrrole compounds, which could be relevant for the development of electrochromic materials and electropolymerization processes (Kondo et al., 1992).
Propriétés
IUPAC Name |
N-[(2,5-dimethoxy-2H-furan-5-yl)methyl]-6-pyrazol-1-ylpyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O4/c1-22-13-6-7-15(23-2,24-13)10-16-14(21)11-4-5-12(19-18-11)20-9-3-8-17-20/h3-9,13H,10H2,1-2H3,(H,16,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXLUEKPWSFFEDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C=CC(O1)(CNC(=O)C2=NN=C(C=C2)N3C=CC=N3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


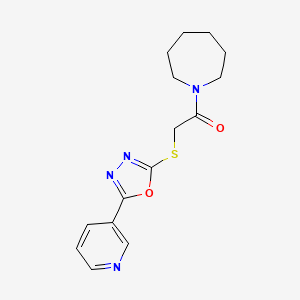
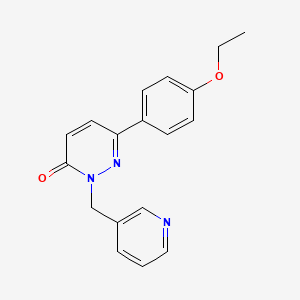
![6-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide](/img/structure/B2953005.png)
![4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-[[4-[bis(2-methoxyethyl)sulfamoyl]benzoyl]amino]naphthalen-1-yl]benzamide](/img/structure/B2953007.png)
![2-(1,3-dioxoisoindolin-2-yl)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2953008.png)
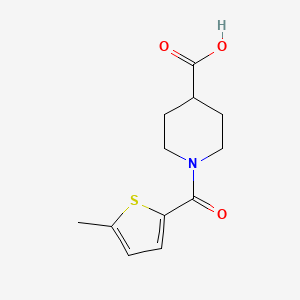
![3-(4-chlorophenyl)-1-(6-chloro-2-pyridinyl)-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B2953011.png)
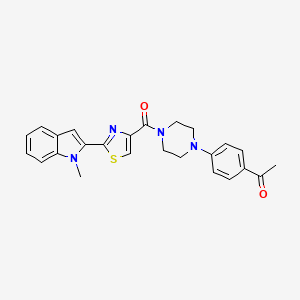
![N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-3-methylbutanamide](/img/structure/B2953015.png)
![1-[(1-Benzyl-2,2,2-trifluoroethoxy)methyl]-2,4-difluorobenzene](/img/structure/B2953016.png)
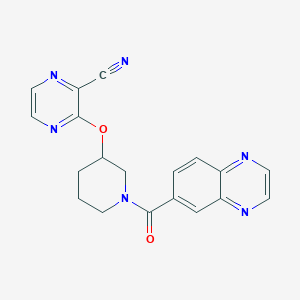
![(3-Fluorophenyl)-[4-[methyl-(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]methanone](/img/structure/B2953020.png)
![1-allyl-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B2953021.png)